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Introduction
HB0043 is a novel bispecific antibody engineered to simultaneously target two key cytokines

implicated in the pathogenesis of hidradenitis suppurativa (HS): interleukin-17A (IL-17A) and

the interleukin-36 receptor (IL-36R).[1][2] This dual-targeting approach is based on the

synergistic pro-inflammatory effects of the IL-17 and IL-36 pathways in chronic inflammatory

skin diseases like HS. By neutralizing both pathways, HB0043 aims to provide a more

comprehensive and potent therapeutic effect compared to single-cytokine blockade.[1][2]

These application notes provide a comprehensive overview of the preclinical data and

suggested protocols for the investigation of HB0043 in the context of HS research.

Scientific Rationale: The Synergistic Roles of IL-17A
and IL-36R in Hidradenitis Suppurativa
Hidradenitis suppurativa is a chronic, inflammatory skin condition characterized by painful

nodules, abscesses, and draining tunnels. The pathogenesis of HS is complex and involves a

dysregulated immune response. Both the IL-17 and IL-36 signaling pathways have been

identified as critical drivers of the inflammation observed in HS.
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IL-17A, a hallmark cytokine of Th17 cells, promotes neutrophil recruitment and the production

of pro-inflammatory mediators by keratinocytes and other skin cells. The IL-36 receptor, when

activated by its ligands (IL-36α, β, and γ), also triggers a potent inflammatory cascade, leading

to the release of cytokines and chemokines that further amplify the immune response.

Importantly, these two pathways exhibit significant crosstalk and synergy. IL-17A can induce

the expression of IL-36 ligands, while IL-36 can, in turn, promote the differentiation of Th17

cells, creating a vicious cycle of inflammation. Dual blockade of IL-17A and IL-36R with

HB0043 is therefore a promising therapeutic strategy to disrupt this self-amplifying

inflammatory loop in HS.

Preclinical Data Summary
Preclinical studies have demonstrated the potent in vitro and in vivo activity of HB0043. The

following tables summarize the key quantitative data from these studies.

In Vitro Characterization of HB0043
Table 1: Binding Affinity of HB0043 to Human and Cynomolgus Monkey IL-17A and IL-36R[1]

Target Species
HB0043 K D
(nM)

Parental anti-
IL-17A
(HB0017) K D
(nM)

Parental anti-
IL-36R
(HB0034) K D
(nM)

IL-17A Human 0.01 0.02 N/A

IL-17A Cynomolgus 0.02 0.02 N/A

IL-36R Human 0.07 N/A 0.06

IL-36R Cynomolgus 0.08 N/A 0.07

Table 2: In Vitro Neutralization Activity of HB0043[1]
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Assay Cell Line Stimulus Readout
HB0043
IC 50
(nM)

Parental
anti-IL-
17A
(HB0017)
IC 50
(nM)

Parental
anti-IL-
36R
(HB0034)
IC 50 (nM)

IL-17A

Neutralizati

on

HT-1080

IL-17A (0.3

nM) +

TNF-α (0.6

nM)

IL-6

Secretion
0.15 0.12 N/A

IL-36R

Blockade

NCI/ADR-

RES

IL-36α

(13.5 nM)

IL-6

Secretion
0.85 N/A 0.35

Table 3: Inhibition of Cytokine Secretion in Normal Human Dermal Fibroblasts (NHDFs)[1]

| Stimulus | Readout | HB0043 IC 50 (nM) | Parental anti-IL-17A (HB0017) IC 50 (nM) | Parental

anti-IL-36R (HB0034) IC 50 (nM) | |---|---|---|---|---|---| | IL-17A + IL-36α | IL-6 Secretion | 0.08 |

>10 | >10 | | IL-17A + IL-36β | IL-6 Secretion | 0.07 | >10 | >10 | | IL-17A + IL-36γ | IL-6

Secretion | 0.06 | >10 | >10 | | IL-17A + IL-36α | IL-8 Secretion | 0.12 | >10 | >10 |

In Vivo Efficacy of HB0043 in Mouse Models of Skin
Inflammation
Table 4: Efficacy of HB0043 Surrogate Antibodies in an Oxazolone-Induced Atopic Dermatitis

Mouse Model[1]

Treatment Group Ear Thickness (mm) Epidermal Thickness (µm)

Vehicle 0.35 ± 0.03 120 ± 15

anti-IL-17A 0.28 ± 0.02 95 ± 10

anti-mIL-36R 0.26 ± 0.03 90 ± 12

anti-IL-17A + anti-mIL-36R 0.20 ± 0.02 65 ± 8
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*p < 0.05, **p < 0.01 compared to vehicle group.

Table 5: Efficacy of HB0043 Surrogate Antibodies in an Imiquimod-Induced Psoriasis-like Skin

Inflammation Mouse Model[1]

Treatment Group Ear Thickness (mm) Epidermal Thickness (µm)

Vehicle 0.40 ± 0.04 150 ± 20

anti-IL-17A 0.32 ± 0.03 110 ± 15

anti-mIL-36R 0.30 ± 0.04 105 ± 12

anti-IL-17A + anti-mIL-36R 0.22 ± 0.03 75 ± 10

*p < 0.05, **p < 0.01 compared to vehicle group.

Clinical Development of HB0043 in Hidradenitis
Suppurativa
A Phase I/II, open-label, dose-escalation clinical trial is currently ongoing to evaluate the safety,

tolerability, and efficacy of HB0043 in adult patients with moderate to severe hidradenitis

suppurativa (NCT06895499).[3][4][5][6]

Table 6: Overview of the Phase I/II Clinical Trial of HB0043 in Hidradenitis Suppurativa[3][4][5]

[6]
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Parameter Description

Study Title

A Phase I/II, Open-Label, Dose-Escalation

Clinical Trial to Evaluate the Safety and Efficacy

of HB0043 (Bispecific Antibody Targeting IL-17A

and IL-36R) in Adult Patients With Moderate to

Severe Hidradenitis Suppurativa (HS)

ClinicalTrials.gov ID NCT06895499

Phase Phase 1/Phase 2

Study Design Open-Label, Dose-Escalation

Primary Outcome Measures Safety and Tolerability

Secondary Outcome Measures

- Percentage of participants achieving

Hidradenitis Suppurativa Clinical Response

(HiSCR) at Week 16 and 24.- Change from

baseline in inflammatory lesion count

(abscesses and inflammatory nodules) at Week

16 and 24.

Intervention
HB0043 administered intravenously at low,

medium, and high doses.

Key Inclusion Criteria

- Adults aged 18 years or older.- Diagnosis of

moderate to severe HS for at least 6 months.-

HS lesions in at least 2 distinct anatomic areas.-

Total abscess and inflammatory nodule (AN)

count of ≥ 3.- At least one lesion must be Hurley

Stage II or III.

Key Exclusion Criteria

- Draining fistula count of ≥20.- Presence of

other active autoimmune diseases.- Active skin

disease that may interfere with HS assessment.

Signaling Pathway and Experimental Workflow
Diagrams
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Caption: IL-17A and IL-36R signaling pathways and the mechanism of action of HB0043.
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Caption: General experimental workflow for the evaluation of HB0043.
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Detailed Experimental Protocols
Determination of Binding Affinity by Surface Plasmon
Resonance (SPR)
This protocol outlines the general procedure for assessing the binding kinetics of HB0043 to its

targets, IL-17A and IL-36R.

Materials:

Biacore T200 or similar SPR instrument

CM5 sensor chip

Amine Coupling Kit (EDC, NHS, ethanolamine)

Recombinant human and cynomolgus IL-17A and IL-36R proteins

HB0043, parental anti-IL-17A, and anti-IL-36R antibodies

HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant

P20)

Regeneration solution (e.g., 10 mM Glycine-HCl, pH 1.5)

Procedure:

Chip Immobilization:

Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for

7 minutes.

Immobilize the ligand (e.g., anti-His antibody for His-tagged IL-36R, or direct amine

coupling of IL-17A) to the desired level on the experimental flow cells.

Deactivate excess reactive groups with a 7-minute injection of 1 M ethanolamine-HCl, pH

8.5.
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A reference flow cell should be prepared similarly but without the ligand.

Analyte Binding:

Prepare a dilution series of the analyte (HB0043 or parental antibodies) in HBS-EP+

buffer.

Inject the analyte solutions over the ligand-immobilized and reference flow cells at a

constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds).

Allow for a dissociation phase by flowing HBS-EP+ buffer over the chip for a defined time

(e.g., 600 seconds).

Regeneration:

Inject the regeneration solution to remove the bound analyte and prepare the surface for

the next cycle.

Data Analysis:

Subtract the reference flow cell data from the experimental flow cell data to correct for bulk

refractive index changes.

Fit the sensorgrams to a 1:1 Langmuir binding model to determine the association rate

constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant

(K D ).

In Vitro Neutralization of IL-17A and IL-36R Signaling
This protocol describes a cell-based assay to measure the ability of HB0043 to inhibit IL-17A

and IL-36R-mediated signaling.

Materials:

HT-1080 and NCI/ADR-RES cell lines

Complete cell culture medium (e.g., DMEM with 10% FBS)
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Recombinant human IL-17A, TNF-α, and IL-36α

HB0043 and parental antibodies

96-well cell culture plates

Human IL-6 ELISA kit

Procedure:

Cell Seeding:

Seed HT-1080 or NCI/ADR-RES cells in 96-well plates at an appropriate density (e.g., 2 x

10^4 cells/well) and allow them to adhere overnight.

Antibody and Cytokine Treatment:

Prepare serial dilutions of HB0043 and parental antibodies in complete medium.

Pre-incubate the cells with the antibody dilutions for 1 hour at 37°C.

Add the cytokine stimulus:

For IL-17A neutralization (HT-1080 cells): IL-17A (final concentration 0.3 nM) and TNF-α

(final concentration 0.6 nM).

For IL-36R blockade (NCI/ADR-RES cells): IL-36α (final concentration 13.5 nM).

Incubation and Supernatant Collection:

Incubate the plates for 24-48 hours at 37°C.

Centrifuge the plates and collect the cell culture supernatants.

IL-6 Measurement:

Measure the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit

according to the manufacturer's instructions.
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Data Analysis:

Plot the IL-6 concentration against the antibody concentration and fit the data to a four-

parameter logistic curve to determine the IC 50 value.

Inhibition of Cytokine Secretion in Normal Human
Dermal Fibroblasts (NHDFs)
This protocol is for assessing the ability of HB0043 to inhibit the synergistic effect of IL-17A and

IL-36 on pro-inflammatory cytokine production in a more physiologically relevant cell type.

Materials:

Normal Human Dermal Fibroblasts (NHDFs)

Fibroblast growth medium

Recombinant human IL-17A and IL-36α, β, and γ

HB0043 and parental antibodies

96-well cell culture plates

Human IL-6 and IL-8 ELISA kits

Procedure:

Cell Seeding:

Seed NHDFs in 96-well plates and grow to confluence.

Antibody and Cytokine Treatment:

Prepare serial dilutions of HB0043 and parental antibodies.

Pre-incubate the cells with the antibody dilutions for 1 hour.
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Add a combination of IL-17A (e.g., 0.5 ng/mL) and an IL-36 ligand (e.g., IL-36α at 15

ng/mL, IL-36β at 1 ng/mL, or IL-36γ at 2 ng/mL).

Incubation and Supernatant Collection:

Incubate for 24 hours at 37°C.

Collect the supernatants.

Cytokine Measurement:

Measure the concentrations of IL-6 and IL-8 in the supernatants using specific ELISA kits.

Data Analysis:

Calculate the IC 50 values as described in the previous protocol.

In Vivo Efficacy in a Mouse Model of Oxazolone-Induced
Atopic Dermatitis-like Skin Inflammation
This protocol describes the induction and assessment of an oxazolone-induced skin

inflammation model to evaluate the in vivo efficacy of HB0043 (using surrogate antibodies).

Materials:

BALB/c mice (6-8 weeks old)

Oxazolone

Acetone and olive oil (vehicle)

Anti-mouse IL-17A and anti-mouse IL-36R surrogate antibodies

Calipers for measuring ear thickness

Histology equipment and reagents (formalin, paraffin, H&E stain)

Procedure:
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Sensitization (Day 0):

Anesthetize the mice and shave a small area on the abdomen.

Apply a solution of 1.5% oxazolone in acetone/olive oil to the shaved abdomen.

Challenge (Day 7):

Apply a 1% oxazolone solution to the right ear. The left ear can be treated with vehicle as

a control.

Treatment:

Administer the surrogate antibodies (e.g., intraperitoneally) at specified doses and time

points (e.g., starting on the day of challenge and continuing for a set period).

Efficacy Assessment:

Measure the thickness of both ears daily using calipers.

At the end of the experiment, euthanize the mice and collect the ear tissue.

Fix the tissue in formalin, embed in paraffin, and prepare sections for H&E staining.

Quantify the epidermal thickness and assess the inflammatory infiltrate histologically.

Data Analysis:

Compare the ear thickness and epidermal thickness between the different treatment

groups using appropriate statistical tests (e.g., ANOVA).

In Vivo Efficacy in a Mouse Model of Imiquimod-Induced
Psoriasis-like Skin Inflammation
This protocol details the use of an imiquimod-induced model to further assess the in vivo

efficacy of HB0043 surrogates.

Materials:
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C57BL/6 mice (6-8 weeks old)

Imiquimod cream (5%)

Anti-mouse IL-17A and anti-mouse IL-36R surrogate antibodies

Calipers

Histology equipment and reagents

Procedure:

Induction (Daily for 5-7 days):

Apply a daily topical dose of imiquimod cream to the shaved back and right ear of the

mice.

Treatment:

Administer the surrogate antibodies at specified doses and time points during the

imiquimod application period.

Efficacy Assessment:

Monitor and score the severity of skin inflammation (erythema, scaling, thickness) daily.

Measure ear thickness daily.

At the end of the study, collect skin and ear tissue for histological analysis as described in

the previous protocol.

Data Analysis:

Analyze the differences in clinical scores, ear thickness, and histological parameters

between the treatment groups.

Conclusion
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HB0043 represents a promising, targeted therapeutic for hidradenitis suppurativa by dually

inhibiting the key inflammatory pathways of IL-17A and IL-36R. The preclinical data strongly

support its potential for superior efficacy compared to single-target therapies. The provided

protocols offer a framework for researchers to further investigate the mechanism and

therapeutic potential of HB0043 in the context of HS and other inflammatory skin diseases. The

ongoing clinical trial will be crucial in determining the safety and efficacy of this novel bispecific

antibody in patients.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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